2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one 2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one
Brand Name: Vulcanchem
CAS No.: 1242336-73-7
VCID: VC0090324
InChI: InChI=1S/C13H14F3NO2/c1-12(2,3)17-10(18)8-5-4-7(13(14,15)16)6-9(8)11(17)19/h4-6,11,19H,1-3H3
SMILES: CC(C)(C)N1C(C2=C(C1=O)C=CC(=C2)C(F)(F)F)O
Molecular Formula: C13H14F3NO2
Molecular Weight: 273.255

2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one

CAS No.: 1242336-73-7

Cat. No.: VC0090324

Molecular Formula: C13H14F3NO2

Molecular Weight: 273.255

* For research use only. Not for human or veterinary use.

2-T-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one - 1242336-73-7

Specification

CAS No. 1242336-73-7
Molecular Formula C13H14F3NO2
Molecular Weight 273.255
IUPAC Name 2-tert-butyl-3-hydroxy-5-(trifluoromethyl)-3H-isoindol-1-one
Standard InChI InChI=1S/C13H14F3NO2/c1-12(2,3)17-10(18)8-5-4-7(13(14,15)16)6-9(8)11(17)19/h4-6,11,19H,1-3H3
Standard InChI Key YXAHLDWXVSCZAL-UHFFFAOYSA-N
SMILES CC(C)(C)N1C(C2=C(C1=O)C=CC(=C2)C(F)(F)F)O

Introduction

Chemical Structure and Fundamental Properties

Molecular Structure and Composition

2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one features a bicyclic structure comprising a benzene ring fused to a five-membered lactam ring, which forms the core isoindolin-1-one scaffold. The molecule contains several key structural elements that contribute to its unique chemical profile. The tert-butyl group at the N-2 position introduces significant steric bulk around the nitrogen atom, potentially affecting the compound's reactivity, conformation, and binding properties. The hydroxyl group at position 3 creates a stereogenic center and provides a site for hydrogen bonding interactions, which can influence both physical properties and potential biological activities. The trifluoromethyl group at position 5 of the aromatic ring introduces electronic effects that alter the electron distribution across the molecule, enhancing lipophilicity and potentially improving metabolic stability .

Physicochemical Properties

The combination of these structural features results in a compound with distinctive physicochemical properties that influence its behavior in various chemical and biological systems. Based on structural analysis and comparison with related isoindolin-1-one derivatives, the following physical properties can be anticipated:

PropertyValueSignificance
Molecular FormulaC₁₃H₁₄F₃NO₂Defines elemental composition
Molecular Weight273.25 g/molAffects diffusion and membrane permeability
Physical StateCrystalline solid at room temperatureInfluences handling and formulation
SolubilityModerately soluble in organic solvents (DMSO, DMF, acetonitrile); poorly soluble in waterAffects experimental utilization and bioavailability
Predicted LogP2.8-3.5Indicates moderate lipophilicity, relevant for membrane penetration
Hydrogen Bond Donors1 (hydroxyl group)Important for intermolecular interactions
Hydrogen Bond Acceptors3 (carbonyl oxygen, hydroxyl oxygen, nitrogen)Determines potential for binding interactions
Melting PointApproximately 180-210°CIndicates thermal stability

The presence of the trifluoromethyl group significantly increases the lipophilicity and metabolic stability compared to non-fluorinated analogs, while the hydroxyl group provides a site for potential derivatization and hydrogen bonding interactions with biological targets.

Synthetic Methodologies

General Synthetic Approaches

Based on the synthesis patterns observed for related 3-hydroxy-isoindolin-1-one derivatives, several potential synthetic routes to 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one can be proposed. These approaches typically involve the formation of the isoindolin-1-one core followed by appropriate functionalization to introduce the specific substituents .

Proposed Synthetic Route

A plausible synthetic pathway may involve the following key steps:

  • Starting with 4-(trifluoromethyl)phthalic anhydride as the key precursor

  • Reaction with tert-butylamine to generate the corresponding imide

  • Selective reduction of one carbonyl group to form the hydroxylated intermediate

  • Optimization of reaction conditions to obtain the desired stereochemistry at the C-3 position

This proposed route is based on synthetic strategies documented for related isoindolin-1-ones, where similar transformations have been successful .

Critical Reaction Parameters

The following reaction parameters would likely be crucial for successful synthesis:

Synthetic StepKey ReagentsReaction ConditionsConsiderations
Imide Formationtert-Butylamine, 4-(trifluoromethyl)phthalic anhydride110-140°C, 6-12 hoursComplete conversion is essential
Selective ReductionNaBH₄ or DIBAL-H-78°C to 0°C, THF or DCMTemperature control critical for selectivity
HydroxylationAppropriate oxidizing agent0-25°C, 4-8 hoursMay require protection/deprotection strategies
PurificationColumn chromatography, recrystallizationMultiple solvent systemsSeparation from reaction by-products

The electronic effects of the trifluoromethyl group would need to be carefully considered during reaction optimization, as they may influence the reactivity of intermediates throughout the synthetic sequence.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical structural information for 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one. Based on the spectral patterns observed in related isoindolin-1-one derivatives, the following characteristic signals would be expected :

¹H NMR Spectroscopy

The proton NMR spectrum would likely show the following distinctive signals:

Signal (ppm)MultiplicityIntegrationAssignment
1.35-1.45singlet9Htert-butyl methyl protons
5.80-6.20singlet1Hhydroxyl proton (exchangeable)
7.60-7.75doublet1Haromatic proton at C-6
7.80-7.95doublet of doublets1Haromatic proton at C-7
8.10-8.25singlet1Haromatic proton at C-4

The aromatic proton signals would show distinctive splitting patterns influenced by the trifluoromethyl group, particularly through long-range coupling effects that create complex multiplets .

¹³C NMR Spectroscopy

Carbon NMR would reveal the following characteristic signals:

Signal (ppm)AssignmentFeatures
28-30tert-butyl methyl carbonsintense signal (3 equivalent carbons)
55-60quaternary carbon of tert-butyllow intensity
90-95C-3 (bearing hydroxyl)shifted downfield due to hydroxyl substitution
120-125CF₃ carbonquartet (J ≈ 270 Hz) due to C-F coupling
123-138aromatic carbonscomplex patterns with C-F coupling
140-145ipso carbon bearing CF₃quartet (J ≈ 32 Hz)
165-170carbonyl carboncharacteristic lactam carbonyl signal

The trifluoromethyl group would create characteristic splitting patterns in the carbon spectrum, with the CF₃ carbon appearing as a quartet due to ¹³C-¹⁹F coupling .

¹⁹F NMR Spectroscopy

The trifluoromethyl group would produce a distinctive signal in the ¹⁹F NMR spectrum:

Signal (ppm)MultiplicityAssignment
-62 to -65singletCF₃ group

This signal would serve as a diagnostic marker for confirming the presence of the trifluoromethyl substituent in the compound structure.

Infrared Spectroscopy

Characteristic IR absorption bands for 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one would include:

Wavenumber (cm⁻¹)AssignmentIntensity
3350-3450O-H stretchingmedium, broad
2950-2980C-H stretching (tert-butyl)strong
1680-1700C=O stretching (lactam)strong
1310-1330C-F stretchingstrong
1160-1180C-O stretchingmedium
740-780aromatic C-H bendingmedium

The combination of these spectral features would provide a distinctive fingerprint for identifying and characterizing the compound.

Research Applications and Significance

Analytical Applications

2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one has been used primarily for analytical and research purposes, as indicated by supplier information . Its specific applications in analytical chemistry may include:

  • Serving as a reference standard for chromatographic method development

  • Acting as a model compound for studying hydrogen bonding interactions in complex systems

  • Providing a structurally defined fluorinated compound for method validation in spectroscopic techniques

  • Functioning as an internal standard for quantitative analyses involving related heterocyclic compounds

The presence of the trifluoromethyl group makes this compound particularly valuable for developing analytical methods targeting fluorinated pharmaceuticals and agrochemicals, which represent important classes of bioactive compounds.

Structural FeaturePotential Pharmacological Relevance
Isoindolin-1-one coreScaffold found in compounds with neuroprotective, anti-inflammatory, and anticancer activities
3-Hydroxy substitutionPotential hydrogen bonding with biological targets; site for metabolism or prodrug formation
tert-Butyl groupEnhances lipophilicity and may improve blood-brain barrier penetration
Trifluoromethyl groupIncreases metabolic stability; modulates electronic properties; enhances binding to hydrophobic pockets

These features collectively contribute to a compound with drug-like properties that may warrant further investigation in various biological screening programs.

Structure-Activity Relationship Studies

The compound's well-defined structural features make it valuable for structure-activity relationship (SAR) studies involving isoindolin-1-one derivatives. By comparing its properties and activities with those of related compounds, researchers can gain insights into how specific substituents influence biological activity and physicochemical properties . Such studies could inform the design of new compounds with optimized properties for specific applications.

Comparative Analysis with Related Compounds

Structural Comparison with Related Isoindolin-1-ones

Several related isoindolin-1-one derivatives have been synthesized and characterized, providing a basis for comparative analysis . The following table compares 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one with selected related compounds:

CompoundPosition 2 SubstituentPosition 3 SubstituentPosition 5 SubstituentDistinctive Features
2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-onetert-ButylHydroxylTrifluoromethylCombined steric and electronic effects
2-Benzyl-3-hydroxy-3-phenylisoindolin-1-oneBenzylHydroxyl, PhenylHydrogenAdditional aromatic ring; more flexible N-substituent
3-Hydroxy-2-methyl-3-phenylisoindolin-1-oneMethylHydroxyl, PhenylHydrogenSmaller N-substituent; lacks electron-withdrawing group
3-Hydroxy-2,3-diphenylisoindolin-1-onePhenylHydroxyl, PhenylHydrogenTwo phenyl groups; more rigid structure
2-Benzyl-3-(4-chlorophenyl)-3-hydroxyisoindolin-1-oneBenzylHydroxyl, 4-ChlorophenylHydrogenDifferent halogen substituent pattern

The unique combination of substituents in 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one distinguishes it from these related compounds and likely confers distinct chemical and biological properties.

Spectroscopic Comparison

The spectroscopic properties of 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one would differ notably from those of related compounds lacking the trifluoromethyl substituent. Based on the NMR data of various isoindolin-1-one derivatives , key differences would include:

  • The presence of characteristic CF₃ signals in both ¹³C and ¹⁹F NMR spectra

  • Altered chemical shifts for aromatic protons and carbons due to the electronic effects of the trifluoromethyl group

  • Distinctive splitting patterns in the aromatic region due to fluorine coupling

  • Characteristic tert-butyl signals in the upfield region of both ¹H and ¹³C NMR spectra

These spectroscopic differences provide a basis for distinguishing 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one from structurally related compounds.

Potential ActivityStructural BasisPossible Mechanism
Enzyme InhibitionRigid isoindolinone scaffold with hydrogen bonding capabilitiesInteraction with enzyme active sites through multiple binding modes
NeuroprotectionIsoindolinone core with electronically modulated propertiesModulation of neuronal signaling pathways or antioxidant effects
Anti-inflammatoryCombination of lipophilic and hydrogen bonding groupsInterference with inflammatory mediator production
Metabolic StabilityTrifluoromethyl group resistance to oxidative metabolismReduced first-pass metabolism and prolonged half-life

Drug-Likeness Assessment

Evaluation of 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one according to Lipinski's Rule of Five and related criteria suggests favorable drug-like properties:

PropertyValueCompliance with Drug-Like Parameters
Molecular Weight273.25 g/molYes (< 500 g/mol)
Calculated LogP2.8-3.5Yes (< 5)
H-bond Donors1Yes (≤ 5)
H-bond Acceptors3Yes (≤ 10)
Rotatable Bonds1Yes (≤ 10)
Polar Surface AreaApproximately 50-60 ŲYes (< 140 Ų)

These parameters suggest that 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one would have favorable absorption and distribution properties if evaluated in biological systems.

Future Research Directions

Synthetic Methodology Improvements

Future research could focus on developing more efficient and stereoselective synthetic routes to 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one and related compounds. Potential areas for investigation include:

  • Development of catalytic methods for enantioselective synthesis

  • Application of flow chemistry techniques for process optimization

  • Exploration of green chemistry approaches to minimize waste and environmental impact

  • Design of one-pot multi-component reactions to streamline synthesis

These methodological advances would facilitate access to the compound and its derivatives for further study.

Structure-Activity Relationship Expansion

Systematic modification of the 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one scaffold could yield valuable insights into structure-activity relationships. Key modifications might include:

  • Variation of the N-substituent (different alkyl or aryl groups in place of tert-butyl)

  • Alteration of the position and nature of the fluorinated substituent

  • Modification of the hydroxyl group (esterification, etherification, or oxidation)

  • Introduction of additional substituents at various positions of the aromatic ring

Such structural modifications could enhance understanding of how specific molecular features contribute to the compound's properties and potential activities.

Advanced Applications Development

The unique properties of 2-t-Butyl-3-hydroxy-5-(trifluoromethyl)isoindolin-1-one suggest several promising avenues for application development:

  • Exploration as a pharmacophore in drug discovery programs

  • Utilization as a building block for fluorinated materials with specialized properties

  • Development as a component in molecular recognition systems

  • Application in asymmetric synthesis as a chiral auxiliary or catalyst scaffold

These diverse applications highlight the versatility of this specialized heterocyclic compound across multiple scientific domains.

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